molecular formula C9H10N2O B13885843 5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde

5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde

Cat. No.: B13885843
M. Wt: 162.19 g/mol
InChI Key: XJXHXGBVLKWFRO-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under an air atmosphere . This method yields the desired compound in moderate to high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and atom economy are often applied to develop more eco-friendly and efficient synthetic routes for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on charcoal in ethanol is a typical reducing agent.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have significant biological and photochemical properties .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,8-naphthyridine-4-carbaldehyde is unique due to its specific structural features and the diverse range of reactions it can undergo.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,8-naphthyridine-4-carbaldehyde

InChI

InChI=1S/C9H10N2O/c12-6-7-3-5-11-9-8(7)2-1-4-10-9/h3,5-6H,1-2,4H2,(H,10,11)

InChI Key

XJXHXGBVLKWFRO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CN=C2NC1)C=O

Origin of Product

United States

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